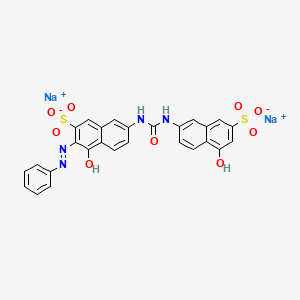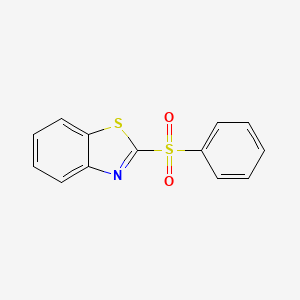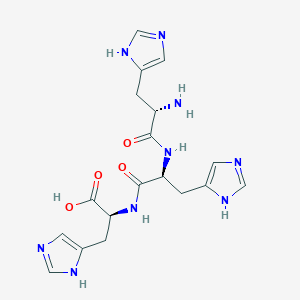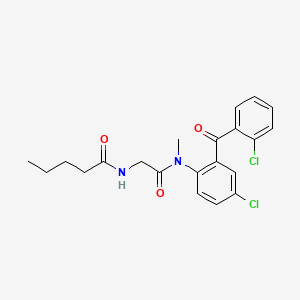
Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and a benzoyl group, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with ethyl chloroformate, followed by the addition of pentanamide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate for oxidation
- Lithium aluminum hydride for reduction
- Nucleophiles like sodium hydroxide for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoyl compounds.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Uniqueness
What sets Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- apart is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
65808-69-7 |
|---|---|
Molekularformel |
C21H22Cl2N2O3 |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-3-4-9-19(26)24-13-20(27)25(2)18-11-10-14(22)12-16(18)21(28)15-7-5-6-8-17(15)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
DJTNAGBLFJZDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


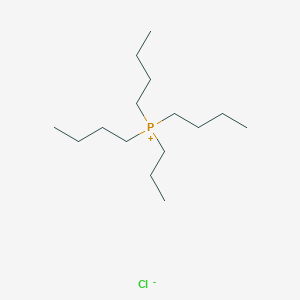
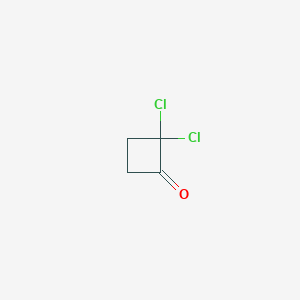
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)

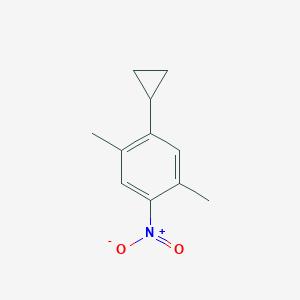
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)

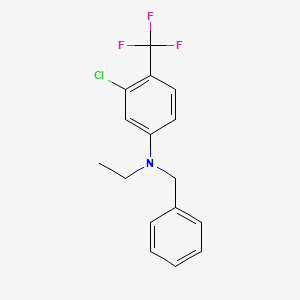
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
